molecular formula C17H11N3O B11849292 2-(Quinolin-2-yl)quinazolin-4(3H)-one

2-(Quinolin-2-yl)quinazolin-4(3H)-one

Cat. No.: B11849292
M. Wt: 273.29 g/mol
InChI Key: AAFRTZILNKZOTM-UHFFFAOYSA-N
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Description

Historical Perspectives and Significance of Quinazolinone Heterocycles

The journey of the quinazolinone nucleus in science began in 1869 with the synthesis of the first derivative. mdpi.com This class of compounds, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system, was later discovered to be prevalent in over 200 naturally occurring alkaloids. mdpi.com The inherent stability of the quinazolinone core has made it a "privileged structure" in medicinal chemistry, inspiring chemists to explore its potential by introducing various bioactive moieties. mdpi.comnanobioletters.com

The versatility of the quinazolinone scaffold is evident in the wide array of pharmacological activities its derivatives have exhibited. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antihypertensive, anticonvulsant, and antiviral properties. nih.govsemanticscholar.orgnih.govijbpsa.com The first notable quinazolinone-based drug to be marketed was Methaqualone in 1951, utilized for its sedative-hypnotic effects. mdpi.com The diverse biological activities associated with this scaffold have cemented its importance and continue to drive research into novel derivatives. nih.govresearchgate.net

The Emergence of 2-(Quinolin-2-yl)quinazolin-4(3H)-one as a Research Target

Among the vast number of quinazolinone derivatives, this compound has emerged as a compound of specific academic interest. Its primary recognition in the scientific community stems from its utility as a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺). nih.govresearchgate.net Zinc is a crucial metal ion involved in numerous physiological processes, making its detection a significant area of research. mdpi.com

The synthesis of this compound has been achieved with good yield through a Brønsted acid-promoted tandem cyclization/dehydrogenation reaction. researchgate.net This synthetic accessibility, coupled with its unique photophysical properties, has positioned it as a valuable tool in the field of analytical and coordination chemistry.

Scope of Academic Research on this compound

The academic research surrounding this compound is predominantly focused on its application as a chemosensor. nih.govresearchgate.net Studies have demonstrated that this compound exhibits a significant increase in fluorescence intensity upon binding with Zn²⁺ ions, a phenomenon that can be observed with the naked eye under UV light. This "turn-on" response is highly selective for Zn²⁺, with no significant interference from other common metal ions.

Research has confirmed a 1:1 binding stoichiometry between this compound and Zn²⁺. nih.gov This interaction has been characterized through various analytical techniques, including Benesi-Hildebrand analysis, Job's plot analysis, and UV-Vis titration experiments. The fluorescence intensity of the compound shows a linear relationship with the concentration of Zn²⁺, indicating its potential for quantitative analysis. researchgate.net

The core of its function as a sensor lies in its photophysical properties, which are significantly altered upon complexation with zinc.

Table 1: Photophysical Properties of this compound

Property Before Zn²⁺ Addition After Zn²⁺ Addition
Absorption Maxima (λabs) 306, 326, 336, 355 nm Increased intensity at existing peaks
Excitation Wavelength (λex) 375 nm 375 nm
Emission Maxima (λem) 425 nm and 473 nm (very weak) 473 nm (strong)
Fluorescence Quantum Yield (Φ) < 0.01 Significantly Increased
Appearance under UV light (365 nm) Colorless Blue

Data compiled from studies conducted in a CH₃CN/H₂O (9:1) solvent system. nih.gov

The detailed research findings highlight the potential of this compound as a practical and efficient fluorescent probe for the detection and quantification of zinc ions in various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

2-quinolin-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C17H11N3O/c21-17-12-6-2-4-8-14(12)19-16(20-17)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,(H,19,20,21)

InChI Key

AAFRTZILNKZOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Synthetic Methodologies for 2 Quinolin 2 Yl Quinazolin 4 3h One and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of the quinazolinone core are well-established and typically rely on the cyclocondensation of readily available ortho-substituted benzene (B151609) precursors. These approaches are valued for their reliability and the use of fundamental organic reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone of quinazolinone synthesis, involving the formation of the pyrimidine (B1678525) ring from an ortho-substituted aniline (B41778) derivative and a one-carbon (C1) source. The nature of the starting material dictates the specific pathway.

One of the most traditional routes to 4(3H)-quinazolinones begins with anthranilic acid (2-aminobenzoic acid). This method is typically a two-step process. First, the anthranilic acid is acylated at the amino group using an appropriate acylating agent, such as quinoline-2-carbonyl chloride, in the presence of a base. The resulting N-acyl anthranilic acid intermediate is then cyclized with a source of nitrogen, commonly ammonia (B1221849) or formamide, under heating to yield the final quinazolinone product.

Alternatively, the Niementowski quinazolinone synthesis involves the direct condensation of anthranilic acid with an amide. ijarsct.co.in In the context of the target molecule, this would involve heating anthranilic acid with quinoline-2-carboxamide, often without a solvent or catalyst, to drive the reaction via thermal dehydration. ijarsct.co.in

A more common variation involves an intramolecular cyclization of the N-acylated anthranilic acid to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This stable intermediate can be isolated and subsequently reacted with an amine (e.g., ammonia in an alcoholic solvent) to replace the ring oxygen and form the N-3 substituted or unsubstituted quinazolinone ring. scispace.com

Table 1: Representative Synthesis of Quinazolinones from Anthranilic Acid Derivatives

Starting Material 1 Starting Material 2 Key Intermediate Product Ref.
Anthranilic Acid Quinoline-2-carbonyl chloride N-(quinolin-2-ylcarbonyl)anthranilic acid 2-(Quinolin-2-yl)quinazolin-4(3H)-one General Method
Anthranilic Acid Acetic Anhydride (B1165640) 2-Methyl-4H-3,1-benzoxazin-4-one 2-Methylquinazolin-4(3H)-one scispace.com

A more direct and widely used approach is the condensation of 2-aminobenzamide (B116534) (anthranilamide) with an aldehyde. researchgate.netresearchgate.net For the synthesis of the title compound, 2-aminobenzamide is reacted directly with quinoline-2-carboxaldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

The initial cyclization product is 2-(quinolin-2-yl)-2,3-dihydroquinazolin-4(1H)-one. This intermediate must be oxidized to form the aromatic quinazolinone ring. Often, the oxidation occurs spontaneously in the presence of air, especially at elevated temperatures, or can be facilitated by a variety of oxidizing agents, which are discussed in section 2.1.3. The reaction can be promoted by either acid or base catalysts.

Table 2: Synthesis via Condensation of 2-Aminobenzamide and Aldehydes

Aldehyde Catalyst/Solvent Conditions Product Ref.
Quinoline-2-carboxaldehyde Lactic Acid / Solvent-free 70 °C 2-(Quinolin-2-yl)-2,3-dihydroquinazolin-4(1H)-one researchgate.net
Benzaldehyde SBA/AuNP catalyst Reflux 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one researchgate.net

Isatoic anhydride is a versatile and common precursor for quinazolinone synthesis. It serves as a convenient in-situ source of 2-aminobenzoyl species. In a typical one-pot, multicomponent reaction, isatoic anhydride is mixed with an aldehyde (quinoline-2-carboxaldehyde) and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or urea (B33335). nih.govopenmedicinalchemistryjournal.com

The reaction mechanism begins with the nucleophilic attack of the amine source (e.g., ammonia from ammonium acetate) on one of the carbonyl groups of the isatoic anhydride. This leads to the opening of the anhydride ring and subsequent decarboxylation to generate 2-aminobenzamide in situ. The newly formed 2-aminobenzamide then reacts with the aldehyde as described in section 2.1.1.2 to yield the final quinazolinone product after cyclization and oxidation. This approach is highly efficient as it avoids the separate synthesis and purification of 2-aminobenzamide. openmedicinalchemistryjournal.comrsc.org

Brønsted Acid-Promoted Tandem Reactions

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for the synthesis of this compound. researchgate.netfigshare.com A specific and efficient method involves a one-pot reaction between 2-aminobenzamide and quinoline-2-carboxaldehyde in the presence of a catalytic amount of a Brønsted acid. researchgate.net

This reaction is described as a tandem cyclization/dehydrogenation process. researchgate.net The Brønsted acid activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the primary amino group of 2-aminobenzamide to form a carbinolamine, which dehydrates to a Schiff base. The acid then catalyzes the intramolecular cyclization of the Schiff base onto the amide nitrogen, yielding the 2,3-dihydroquinazolin-4(1H)-one intermediate. Under the reaction conditions, this intermediate is subsequently dehydrogenated (oxidized) to afford the stable, aromatic this compound. This method is often high-yielding and operationally simple. researchgate.net

Table 3: Brønsted Acid-Promoted Synthesis of this compound

Precursor 1 Precursor 2 Catalyst Reaction Type Product Ref.

Oxidative Cyclization Protocols

Many cyclocondensation reactions initially form a dihydroquinazolinone intermediate, which requires a subsequent oxidation step. Oxidative cyclization protocols integrate this oxidation into the reaction sequence, often in a one-pot fashion. These methods can start from either an aldehyde or a primary alcohol.

When starting with 2-aminobenzamide and quinoline-2-carboxaldehyde, the cyclization yields 2-(quinolin-2-yl)-2,3-dihydroquinazolin-4(1H)-one. This intermediate can be isolated and then oxidized, or more commonly, oxidized in situ. A variety of oxidants can be employed, including potassium permanganate (B83412) (KMnO₄), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or molecular oxygen (air).

A more advanced approach involves the direct reaction of 2-aminobenzamide with a primary alcohol, such as quinoline-2-methanol. In these protocols, a catalytic system is used to first oxidize the alcohol to the corresponding aldehyde in situ. semanticscholar.orgrsc.org This aldehyde then immediately reacts with the 2-aminobenzamide present in the mixture to form the quinazolinone. Various catalytic systems have been developed for this oxidative annulation, including iodine-catalyzed systems using DMSO as the oxidant, and metal-free protocols. semanticscholar.orgrsc.org This strategy is advantageous as it allows the use of more stable and readily available primary alcohols instead of potentially sensitive aldehydes.

Table 4: Examples of Oxidative Cyclization Conditions for Quinazolinone Synthesis

Amide Precursor Carbon Source Catalyst/Oxidant Method Ref.
2-Aminobenzamide Benzyl (B1604629) Alcohols Zinc-catalyzed / TBHP One-pot Oxidation-Cyclization rsc.org
2-Aminobenzamide Primary Alcohols Iodine / DMSO One-pot Oxidation-Cyclization rsc.org

Advanced and Catalytic Synthetic Strategies

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of quinazolin-4(3H)-ones. These methods often employ transition metal catalysts, nanomaterials, or electrochemical approaches to achieve high efficiency, selectivity, and functional group tolerance under milder reaction conditions than traditional methods.

Transition metal catalysis has proven to be a powerful strategy for the synthesis of 2-substituted quinazolin-4(3H)-ones. Catalysts based on copper, palladium, and iron are particularly noteworthy for their ability to facilitate key bond-forming reactions.

Copper-Catalyzed Syntheses: Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed methods for quinazolinone synthesis often involve the reaction of 2-halobenzamides with nitriles. This approach proceeds via a copper-catalyzed nucleophilic addition of the benzamide (B126) to the nitrile, followed by an intramolecular SNAr reaction to furnish the quinazolinone ring system. The reaction typically proceeds smoothly in the presence of a base like potassium tert-butoxide (tBuOK) organic-chemistry.orgmdpi.com. Another strategy involves the cascade cyclization/hydrodehalogenation using a Cu(I) catalyst with acetamide (B32628) as a nitrogen source and water as a hydrogen source arkat-usa.org.

Palladium-Catalyzed Syntheses: Palladium catalysts are well-known for their exceptional efficiency in cross-coupling reactions. A notable palladium-catalyzed approach for the synthesis of 2-substituted quinazolin-4(3H)-ones involves a one-pot reaction of o-nitrobenzamide and various alcohols. This cascade reaction, catalyzed by complexes like Pd(dppf)Cl₂, includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, providing the desired products in good to high yields without the need for external reducing or oxidizing agents nih.govresearchgate.net.

Iron-Catalyzed Syntheses: Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst in organic synthesis. An efficient method for the preparation of 2-substituted quinazolin-4(3H)-ones utilizes iron(III) chloride as a catalyst for the reaction of isatoic anhydride with amidoxime (B1450833) derivatives organic-chemistry.org. This method is characterized by its simplicity, high efficiency, and the use of an inexpensive catalyst, with 1,4-dioxane (B91453) being an effective solvent, yielding products up to 85% organic-chemistry.org. Another iron-catalyzed approach involves the cross-dehydrogenative coupling (CDC) between N–H and C–H bonds of anthranilamides and methyl arenes, respectively rsc.org. Microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water also represents a green and rapid synthetic route researchgate.net.

Table 1: Examples of Metal-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones
CatalystReactantsSolventTemperature (°C)TimeYield (%)
Copper(I) iodide2-Halobenzamides, NitrilesNot specifiedNot specifiedNot specifiedGood to excellent
Pd(dppf)Cl₂o-Nitrobenzamide, AlcoholsToluene (B28343)1408 hGood to high
Iron(III) chlorideIsatoic anhydride, Amidoximes1,4-DioxaneNot specifiedNot specifiedUp to 85
FeCl₂·4H₂O/phenanthroline(2-Aminophenyl)methanols, BenzamidesToluene13024 h43-92

The use of nanomaterials as catalysts is a rapidly growing field in organic synthesis, offering advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. Graphene oxide (GO) has been successfully employed as a carbocatalyst for the synthesis of quinazolin-4(3H)-one derivatives.

GO nanosheets have been shown to catalyze the straightforward construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones from anthranilamide and an aldehyde or ketone. A significant advantage of this method is the use of an aqueous medium at room temperature, aligning with the principles of green chemistry. This protocol is also effective for the synthesis of quinazolin-4(3H)-ones from anthranilamide and β-ketoesters or 1,3-diketones, which involves a selective C–C bond cleavage at elevated temperatures under metal- and oxidant-free conditions nih.govnih.gov.

Table 2: Graphene Oxide-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-one Analogues
CatalystReactantsSolventTemperatureTimeYield (%)
Graphene Oxide (GO) nanosheetsAnthranilamide, Aldehydes/KetonesWaterRoom TemperatureNot specifiedGood to excellent
Graphene Oxide (GO) nanosheetsAnthranilamide, β-ketoester/1,3-diketoneNot specifiedElevatedNot specifiedGood to excellent

Electrochemical synthesis offers a green and efficient alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. An efficient, metal-free, and acceptor-free electrochemical synthesis of quinazolin-4(3H)-ones has been developed. This method involves the anodic dehydrogenative oxidation and cyclization of benzylic chlorides and 2-aminobenzamides nih.gov.

The reaction is typically carried out in an undivided cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode. Acetonitrile (B52724) is commonly used as the solvent with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte. The reaction proceeds at a constant current, providing the desired quinazolinone derivatives in moderate to good yields nih.gov. Another electrochemical approach utilizes iodine as a catalyst for the tandem oxidation of alcohols and cyclization with o-aminobenzamides in an aqueous solution [].

Table 3: Electrochemical Synthesis of 2-Substituted Quinazolin-4(3H)-ones
AnodeCathodeElectrolyteSolventTemperature (°C)Current (mA)Yield (%)
Reticulated Vitreous Carbon (RVC)Platinum (Pt)Bu₄NBF₄Acetonitrile (MeCN)8010Moderate to good
Platinum (Pt)Platinum (Pt)Not specified (with I₂ catalyst)WaterRoom Temperature80Good

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for important pharmaceutical scaffolds. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Microwave and ultrasound-assisted syntheses are prominent examples of green chemistry approaches applied to the synthesis of quinazolin-4(3H)-ones.

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. The synthesis of quinazolin-4(3H)-one derivatives has greatly benefited from this technology.

For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation in a matter of minutes and without the need for a solvent dntb.gov.ua. Another green microwave-assisted protocol involves the iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water, which is a rapid and highly efficient method researchgate.net. Microwave irradiation has also been employed for the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide in high yields (81-85%) at 135 °C in just 4 minutes eurekaselect.com.

Table 4: Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones
CatalystReactantsSolventPower (W)Temperature (°C)Time (min)Yield (%)
SbCl₃ (1 mol%)Anthranilic amide, Aldehydes/KetonesSolvent-free200Not specifiedSeveral minutesGood to excellent
Fe₂(acac)₃ or FeCl₃2-Halobenzoic acids, AmidinesWater or DMFNot specifiedNot specified30Moderate to high
None2-Benzamidobenzoyl chloride, Hydrazine/ThioureaDMF800135481-85

Ultrasound irradiation, or sonochemistry, provides an alternative green energy source for chemical reactions. The acoustic cavitation generated by ultrasound waves can lead to the formation of localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

The synthesis of 2-aryl-quinazolin-4(1H)-ones has been achieved through a three-component reaction of 2-aminobenzonitrile (B23959), ammonium hydroxide (B78521) or glycine, and benzaldehydes under ultrasound irradiation with a catalytic amount of citric acid. This one-pot reaction is environmentally friendly, proceeding at room temperature with excellent efficiency and short reaction times. Another example is the Yb(OTf)₃-catalyzed synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions, where ultrasound-assisted synthesis provided higher yields (87-98%) compared to microwave irradiation nih.gov. While these examples highlight the utility of ultrasound for quinazolinone synthesis, specific applications to this compound are less documented.

Table 5: Ultrasound-Assisted Synthesis of Quinazolinone Analogues
CatalystReactantsSolventTemperatureTimeYield (%)
Citric Acid2-Aminobenzonitrile, Ammonium hydroxide/Glycine, BenzaldehydesNot specifiedRoom TemperatureShortExcellent
Yb(OTf)₃ (10 mol%)2-Aminobenzonitrile, Acyl chloridesSolvent-free40 °C (water bath)45 min87-98

Mechanochemical Approaches

Mechanochemistry represents a significant advancement in green synthesis, utilizing mechanical force, such as grinding or milling, to induce chemical reactions. This approach often reduces or eliminates the need for solvents, decreases reaction times, and can lead to the formation of novel products. While specific mechanochemical syntheses for this compound are not extensively detailed in the reviewed literature, the principles of this methodology are applicable to the synthesis of heterocyclic compounds like quinazolinones. The energy input through mechanical action can overcome activation barriers, promoting reactions between solid-state reactants. This technique is particularly noted for its environmental benefits and efficiency. nih.gov

Solvent-Free Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste from volatile organic compounds. Several methods have been developed for the synthesis of quinazolin-4(3H)-ones without the use of traditional solvents.

One notable approach involves the use of solid catalysts like montmorillonite (B579905) K-10 clay. researchgate.net In this method, a mixture of anthranilic acid and an appropriate amide is heated with the clay catalyst, leading to the formation of the 2-substituted-3H-quinazolin-4-one. researchgate.net The reaction proceeds efficiently at elevated temperatures (e.g., 150 °C), and the product can be isolated after a simple work-up procedure. researchgate.net

Another strategy involves a multicomponent reaction (3-MCR) under catalyst- and solvent-free conditions. rsc.org This one-pot synthesis can be performed using either classical heating or microwave irradiation, with the latter often resulting in shorter reaction times. rsc.org For instance, the reaction of isatoic anhydride, an amine, and an orthoester can produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org Similarly, neat reactions, where reactants are mixed without any solvent, have been successfully employed for quinazolinone synthesis. mdpi.com

Table 1: Examples of Solvent-Free Synthesis of Quinazolin-4(3H)-ones
ReactantsConditionsProduct TypeYieldReference
Anthranilic acid, NicotinamideMontmorillonite K-10, 150 °C, 30 min2-Pyridin-3-yl-3H-quinazolin-4-oneHigh researchgate.net
Isatoic anhydride, Amine, OrthoesterMicrowave irradiation, 140 °C, 20-30 min2,3-Disubstituted quinazolin-4(3H)-onesExcellent rsc.org
o-Aminobenzamide, StyreneNeat reaction, TBHP (oxidant)2-Phenylquinazolin-4(3H)-one56% mdpi.com

These solvent-free methods offer significant advantages, including reduced environmental impact, simplified procedures, and often higher yields. nih.govnih.gov

Utilization of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs)

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional organic solvents due to their low vapor pressure, high thermal stability, and recyclability.

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point much lower than that of the individual components. researchgate.net They have been successfully used as both solvents and catalysts for the synthesis of quinazolinones. researchgate.netrsc.org For example, a DES composed of choline (B1196258) chloride and urea can serve as a convenient medium for synthesizing 3-substituted-quinazolin-4(3H)-ones. researchgate.net Similarly, a DES made from L-(+)-Tartaric acid and N,N'-Dimethylurea has been shown to have a significant positive impact on the yield of quinazolinone synthesis. researchgate.net The use of DESs often leads to mild reaction conditions and excellent product yields. rsc.org Some protocols also employ ultrasonic irradiation in conjunction with DESs to further enhance reaction rates and yields. nih.gov

Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, and they can act as catalysts and reaction media. mdpi.comresearchgate.net Their unique properties, such as tunable structures and high solubility for various substances, make them suitable for a range of organic transformations. mdpi.com In quinazolinone synthesis, ILs can promote reactions and facilitate product separation. researchgate.net Metal-free synthesis of 2-aryl-3-arylmethylquinazolin-4(3H)-one has been achieved through an ionic liquid-mediated and iodine-promoted tandem oxidative cyclocondensation. researchgate.net The recyclability of ILs is a key advantage, contributing to the sustainability of the synthetic process. researchgate.net

Table 2: Synthesis of Quinazolinones using DESs and ILs
Solvent SystemExample ComponentsApplicationAdvantagesReference
Deep Eutectic Solvent (DES)Choline chloride / UreaSynthesis of 3-substituted-quinazolin-4(3H)-onesGreener protocol, good to excellent yields researchgate.net
Deep Eutectic Solvent (DES)L-(+)-Tartaric acid / N,N'-DimethylureaSynthesis of quinazolinonesSignificant yield improvement researchgate.net
Deep Eutectic Solvent (DES)Choline chloride / Lactic acidSono-synthesis of bis-quinazolin-4-onesEnvironmentally sustainable, excellent yields nih.gov
Ionic Liquid (IL)-Metal-free synthesis of 2-aryl-3-arylmethylquinazolin-4(3H)-oneRecyclable catalyst, good yields researchgate.net

The application of DESs and ILs in the synthesis of quinazolinone scaffolds underscores a significant shift towards more environmentally benign chemical manufacturing processes. nih.govrsc.orgmdpi.com

Synthesis of Structural Analogues and Derivatives

A wide array of structural analogues and derivatives of the quinazolin-4(3H)-one core have been synthesized to explore their chemical and biological properties. These modifications often involve introducing different substituents at the 2- and 3-positions of the quinazolinone ring.

The synthesis of this compound itself has been achieved by reacting N-(Quinoline-2-carbonyl)anthranilic acid with acetic anhydride to form the intermediate benzoxazinone, followed by cyclization. researchgate.net This general strategy, starting from anthranilic acid or its derivatives, is a common route for accessing a variety of 2-substituted quinazolinones.

Examples of Synthesized Analogues and Derivatives:

2-Aryl/Thienyl Derivatives: These compounds are synthesized to create push-pull structures with interesting photophysical properties. mdpi.comnih.gov For instance, 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one has been synthesized and shows high fluorescence quantum yields. mdpi.com

2-(Hydroxyphenyl) Derivatives: Synthesized from the reaction of anthranilamide and various hydroxybenzaldehydes, these analogues are often investigated for their antioxidant properties. mdpi.com

2-Sulfanyl Derivatives: New 2-sulfanylquinazolin-4(3H)-one derivatives have been prepared, starting from 5-fluoroanthranilic acid and various arylisothiocyanates, followed by reaction with benzyl bromides. nih.gov

2-Aminomethyl Derivatives: Starting from methyl anthranilate, a series of quinazolinone derivatives with different aminomethyl groups at the 2-position have been synthesized in good yields. researchgate.net

2,3-Disubstituted Derivatives: Numerous methods exist for creating 2,3-disubstituted quinazolinones. One approach involves a six-step procedure starting from anthranilic acid to introduce substituents on both the aliphatic side chain at C2 and at the N3 position. nih.gov

Table 3: Synthesis of Selected Quinazolin-4(3H)-one Analogues
Analogue/DerivativeKey Starting MaterialsSynthetic ApproachReference
2-(Quinol-2-yl)-4(3H)-quinazolinoneQuinoline-2-carbonyl chloride, Anthranilic acidFormation of N-acyl anthranilic acid, followed by cyclodehydration. researchgate.net
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one2,4-dihydroxybenzaldehyde, AnthranilamideCondensation reaction. mdpi.com
2-Sulfanylquinazolin-4(3H)-one derivatives5-Fluoroanthranilic acid, Arylisothiocyanate, Benzyl bromideMulti-step synthesis involving cyclization and substitution. nih.gov
2-Aminomethyl quinazolin-4(3H)-onesMethyl anthranilateMulti-step synthesis. researchgate.net
2-Aryl/thienyl-quinazolin-4(3H)-ones2-Aminobenzamide, Aryl/thienyl aldehydesCondensation and cyclization. mdpi.comnih.gov
2,3-Disubstituted-4(3H)quinazolinonesAnthranilic acid, Butyryl chloride, PhenylhydrazineMulti-step synthesis introducing a chiral center. nih.gov

The development of these synthetic routes allows for the creation of a diverse library of quinazolinone compounds for further investigation. rsc.orgnih.govorganic-chemistry.org

Spectroscopic and Structural Elucidation of 2 Quinolin 2 Yl Quinazolin 4 3h One Compounds

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and structural features of organic compounds by analyzing the fragmentation patterns of molecular ions. For quinazolinone derivatives, EIMS typically reveals a prominent molecular ion peak (M+), reflecting the stability of the fused heterocyclic ring system. mdpi.com The fragmentation process often involves characteristic losses of small molecules or radicals from the core structure and its substituents.

While specific EIMS data for 2-(Quinolin-2-yl)quinazolin-4(3H)-one is not detailed in the available literature, the fragmentation of related quinazolinone structures provides insight into its expected behavior. For instance, the mass spectrum of 2-phenylquinazolin-4(3H)-one shows a strong molecular ion peak at m/z 222, with a primary fragment at m/z 119, corresponding to the benzoyl cation, indicating cleavage of the bond between the quinazolinone core and the phenyl substituent. mdpi.com Other 2,3-disubstituted quinazolin-4(3H)-ones also exhibit clear molecular ion peaks and fragmentation patterns corresponding to the loss of their substituents. sapub.org It is characteristic for these compounds to undergo cleavage, leading to stable fragments; for example, some 3-substituted-2-hydroxy-4(3H)-quinazolinones show a base peak resulting from a cleavage fragmentation. lookchemmall.com

Based on these related structures, the EIMS spectrum of this compound would be expected to show a strong molecular ion peak and fragment ions resulting from the cleavage of the quinolinyl group and fragmentation of the quinazolinone ring system itself.

Table 1: Expected EIMS Fragmentation Patterns for the Quinazolinone Core

Fragment LossDescription
COLoss of a carbonyl group from the quinazolinone ring.
HCNExpulsion of hydrogen cyanide, a common pathway for nitrogen-containing heterocycles. chempap.org
R•Cleavage of the substituent at the 2-position (in this case, the quinolinyl group).
Ring FissionComplex fragmentation of the bicyclic quinazolinone system.

This table is based on general fragmentation patterns of related heterocyclic compounds.

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis absorption spectroscopy is utilized to study the electronic transitions within a molecule. The quinazolin-4(3H)-one core contains chromophores such as C=O, C=N, and an aromatic ring, which give rise to characteristic absorption bands. econferences.ru Generally, quinazolin-4-one itself shows absorption bands around 220, 311, and 330 nm. econferences.ru

The photophysical properties of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones have been investigated using UV/Vis spectroscopy in solvents of varying polarity. researchgate.netnih.gov These studies show that both the nature of the substituent at the 2-position and the solvent polarity significantly influence the absorption maxima. nih.gov For example, bands appearing at longer wavelengths can be correlated to n–π* transitions of the carbonyl group, coupled with intramolecular charge transfer from the aromatic rings to the C=O group. nih.gov In some derivatives, a shift to longer wavelengths (bathochromic shift) is observed compared to simpler quinazolinones, which is attributed to better conjugation and the strong electron-accepting nature of the quinazolinone fragment. nih.gov

Table 2: UV/Vis Absorption Maxima for Selected 2-Arylquinazolin-4(3H)-one Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)
2-Thienylquinazolin-4(3H)-one derivative (4b)Toluene (B28343)~410
2-Phenylquinazoline derivative (5b)Toluene~370
2-Phenylquinazoline derivative (5b)MeCN~360
2-(Meta-triphenyl)phenylquinazolin-4(3H)-one (6b)Toluene~328

Data sourced from a study on push-pull structures based on 2-aryl/thienyl substituted quinazolin-4(3H)-ones. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

While the specific crystal structure of this compound is not described in the cited sources, analyses of related quinazolinone derivatives demonstrate the utility of this method. For instance, a single-crystal X-ray diffraction analysis of a 4-cyano-2-arylquinazoline derivative revealed that it crystallizes in the centrosymmetric space group of the triclinic system. nih.gov In another study, the X-ray structure of a 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone analogue showed an extended conformation where the two heteroaromatic rings adopted an antiperiplanar arrangement. nih.gov The nitrate (B79036) salt of 4-hydroxyquinazoline (B93491) has also been characterized by single-crystal X-ray diffraction, providing precise interatomic distances and bond angles. mdpi.com These studies confirm that X-ray crystallography is crucial for elucidating the solid-state conformation and supramolecular architecture of quinazolinone-based compounds.

Table 3: Representative Data Obtained from X-ray Crystallography of a Quinazolinone Derivative

ParameterDescription
Crystal SystemThe crystal system (e.g., triclinic, monoclinic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
Bond Lengths (Å)Precise distances between the centers of bonded atoms.
Bond Angles (°)Angles formed between three connected atoms.
Torsion Angles (°)Angles describing the conformation around a chemical bond.
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, and other non-covalent interactions.

This table illustrates the types of information generated from an X-ray crystallography study, as seen in analyses of related compounds. nih.govmdpi.com

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a key technique for investigating the photophysical properties of luminescent molecules. Many 2-substituted quinazolin-4(3H)-ones exhibit fluorescence, with emission characteristics that are highly dependent on their molecular structure and environment. nih.gov

Notably, this compound has been specifically developed as a selective 'turn-on' fluorescent sensor for zinc ions (Zn²⁺). researchgate.net In the presence of Zn²⁺, its fluorescence intensity shows a significant increase, with a linear relationship to the ion concentration, indicating its potential for quantitative detection. researchgate.net This sensory property highlights a specific functional application of its fluorescence. researchgate.netnih.gov

More broadly, studies on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region, with quantum yields (QY) reaching as high as 89% for certain derivatives in toluene. researchgate.netnih.gov The solvent polarity has a marked effect on emission; for many derivatives, the fluorescence QY decreases when moving from a nonpolar solvent like toluene to a polar solvent like acetonitrile (B52724) (MeCN), which is indicative of a highly polarized excited state. nih.gov

Table 4: Photophysical Data for Selected 2-Arylquinazolin-4(3H)-one Derivatives in Toluene

CompoundEmission Maxima (λem, nm)Quantum Yield (ΦF, %)
2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-oneN/Aup to 89%
Triphenylamino derivative with para-phenylene linker (in powder)N/A40%
General 2-Aryl/thienyl derivatives430 - 490N/A

Data sourced from studies on the photophysical properties of quinazolinone derivatives. researchgate.netnih.gov

Surface Analysis Techniques (e.g., XPS, SEM, EDX) for Material Interactions

Surface analysis techniques are crucial for understanding how molecules interact with and modify material surfaces. The compound this compound has been specifically studied for its role as a corrosion inhibitor for Q235 steel in a hydrochloric acid solution, with its surface interactions characterized by X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray Spectroscopy (EDX). researchgate.net

These analyses confirmed the formation of a protective film on the steel surface due to the adsorption of the inhibitor. researchgate.net SEM imaging revealed a smoother surface on the steel protected by the inhibitor compared to the corroded surface of unprotected steel. EDX analysis provided the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule. XPS was used to analyze the chemical states of elements on the surface, providing evidence for the mechanism of interaction, which involves both physisorption and chemisorption of the inhibitor molecules onto the steel. researchgate.net

Table 5: Summary of Surface Analysis Findings for this compound on Q235 Steel

TechniqueFindingImplication
SEM The steel surface remains relatively smooth in the presence of the inhibitor.Confirms the protective effect against corrosive damage. researchgate.net
EDX Detection of nitrogen and other elements from the inhibitor on the steel surface.Verifies the adsorption of the inhibitor molecule onto the surface. researchgate.net
XPS Shifts in binding energies of Fe, O, N, and C electrons.Indicates chemical bonding (chemisorption) and physical adsorption between the inhibitor and the steel surface, forming a stable protective layer. researchgate.net

This table summarizes findings from the investigation of this compound as a corrosion inhibitor. researchgate.net

Computational and Theoretical Investigations of 2 Quinolin 2 Yl Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For quinazolinone derivatives, DFT studies, often employing the B3LYP/6-31G* level of theory, are utilized to optimize the ground-state geometry and calculate a variety of molecular properties. nih.govresearchgate.net These calculations are crucial for understanding the molecule's stability, electronic properties, and vibrational frequencies. mui.ac.ir

Key parameters derived from DFT calculations for related quinazolinone Schiff bases include ionization potential, electron affinity, electronegativity (χ), hardness (η), softness (S), and electrophilicity index (ω). mui.ac.ir While specific DFT data for 2-(quinolin-2-yl)quinazolin-4(3H)-one is not extensively detailed in the available literature, the established methodology for similar compounds provides a framework for its theoretical investigation. nih.govresearchgate.net The insights from such studies on related structures are vital for predicting the behavior of the title compound. nih.gov

Table 1: Key Parameters Typically Calculated Using DFT for Quinazolinone Derivatives

ParameterSymbolSignificance
Ionization PotentialIPThe minimum energy required to remove an electron from the molecule.
Electron AffinityEAThe energy released when an electron is added to the molecule.
ElectronegativityχThe ability of the molecule to attract electrons.
Chemical HardnessηA measure of the molecule's resistance to change in its electron distribution.
Chemical SoftnessSThe reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity IndexωA measure of the molecule's ability to act as an electrophile.

This table represents typical parameters calculated for quinazolinone derivatives; specific values for this compound are subject to dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com For various quinazolinone and related heterocyclic systems, FMO analysis has been used to understand their electronic properties and potential for charge transfer within the molecule. nih.govnih.gov For instance, in one study on an unusual quinazoline (B50416) alkaloid, the HOMO-LUMO energy gap was calculated to be 0.094 eV, indicating a highly reactive nature. nih.gov The specific HOMO-LUMO gap for this compound would determine its relative stability and reactivity profile. wuxibiology.com

Regioselectivity Predictions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Computational methods, particularly those based on DFT, can predict the regioselectivity of chemical reactions by analyzing the distribution of electron density and the properties of frontier molecular orbitals. For example, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.

While the general principles of using computational chemistry to predict regioselectivity are well-established, specific studies predicting the regioselectivity of reactions involving this compound are not prominently available in the reviewed scientific literature. Such studies would be valuable for planning synthetic modifications of the molecule.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are central to modern drug discovery and development.

Ligand-Target Interaction Analysis

Molecular docking studies on various quinazolinone derivatives have revealed their potential to interact with a range of biological targets, including protein kinases like EGFR, HER2, and CDK2, as well as tubulin. nih.govrsc.orgnih.gov These studies analyze the specific interactions between the ligand and the amino acid residues in the target's binding site.

Common interactions observed for quinazolinone scaffolds include:

Hydrogen Bonds: Formation of hydrogen bonds with key residues in the active site is often crucial for binding. For example, derivatives have been shown to form hydrogen bonds with residues like Met801 and Leu800 in HER2 kinase. nih.gov

Hydrophobic Interactions: Alkyl and pi-alkyl interactions with nonpolar residues (e.g., Leu726, Ala751, Val734) contribute significantly to the stability of the ligand-protein complex. nih.gov

Pi-Pi Stacking: Aromatic rings in the quinazolinone structure can engage in pi-pi stacking interactions with aromatic residues like histidine (His84) in the binding pocket. nih.gov

Analysis of these interactions helps in understanding the structural basis of the observed biological activity and in designing more potent and selective analogs. nih.gov

Prediction of Binding Affinities and Modes

Docking simulations not only predict the orientation (mode) of a ligand within a binding site but also estimate the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). bezmialem.edu.trnih.gov A lower docking score generally indicates a more favorable binding interaction.

For various quinazolinone derivatives, docking studies have successfully predicted binding modes that correlate with their observed biological activities, such as enzyme inhibition. nih.govsemanticscholar.org For instance, docking of certain quinazolinone derivatives into the ATP-binding site of protein kinases has helped to classify them as competitive or non-competitive inhibitors based on their interactions with key motifs like the DFG motif. nih.gov Although specific docking studies for this compound against particular targets are not detailed in the available literature, the methodologies are well-established for this class of compounds. rsc.orgnih.gov Such simulations would be instrumental in identifying its potential biological targets and mechanism of action.

Table 2: Common Biological Targets for Quinazolinone Derivatives in Docking Studies

Target ProteinProtein FamilyTherapeutic AreaKey Interacting Residues (Examples)
EGFR (Epidermal Growth Factor Receptor)Tyrosine KinaseOncologyMet793, Thr790, Asp855
HER2 (Human Epidermal Growth Factor Receptor 2)Tyrosine KinaseOncologyMet801, Leu800, Asp863
CDK2 (Cyclin-Dependent Kinase 2)Serine/Threonine KinaseOncologyAsp86, Leu83, His84
TubulinCytoskeletal ProteinOncologyCys241, Leu255, Val318 (Colchicine site)

This table summarizes common targets and interacting residues for the broader class of quinazolinone compounds based on published docking studies.

Enzyme Active Site Mapping

Computational docking studies have been instrumental in elucidating the binding modes of quinazolin-4(3H)-one derivatives within the active sites of various enzymes, particularly protein kinases, which are frequent targets in cancer therapy. These in silico analyses reveal the specific molecular interactions that are crucial for the inhibitory activity of these compounds. By mapping these interactions, researchers can understand the structural basis for their potency and selectivity.

Molecular docking simulations of quinazolin-4(3H)-one derivatives with multiple tyrosine kinases have identified key amino acid residues that stabilize the ligand-enzyme complex. For instance, studies on derivatives targeting Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) have provided detailed interaction maps. nih.gov

With the HER2 kinase, derivatives of quinazolin-4(3H)-one have been shown to form hydrogen bonds with residues such as Met801, Leu800, Ser728, Thr862, and Asp863. nih.gov Additionally, alkyl and pi-alkyl interactions with Leu726, Leu852, Ala751, Val734, Lys753, and Arg849 contribute to the binding affinity. nih.gov Similarly, in the active site of the EGFR kinase, these compounds establish conventional hydrogen bonds with Met793 and Thr790. nih.gov The binding is further stabilized by van der Waals forces with residues like Gln791, Ala743, and Leu788, and pi-alkyl interactions with Val726, Leu844, and Lys745. nih.gov

Docking studies have also explored interactions with other kinases like Cyclin-Dependent Kinase 2 (CDK2). The analysis revealed that quinazolin-4(3H)-one derivatives can act as ATP non-competitive type-II inhibitors against CDK2. nih.gov Other research has highlighted the importance of interactions with residues like Arg 817 and Lys 721 in the EGFR active site for high potency. nih.gov In different enzymatic targets, such as 17beta-HSD5, the quinazolinone ring has been observed to engage in pi-pi interactions with Tyr216, while a nitrogen atom forms a crucial hydrogen bond with Asn167. researchgate.net

These detailed mapping studies underscore that the quinazolinone scaffold serves as a versatile anchor, with its substituents forming a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces within the enzyme's active site, thereby explaining their inhibitory mechanisms. nih.govmdpi.com

Table 1: Summary of Key Molecular Interactions of Quinazolin-4(3H)-one Derivatives in Enzyme Active Sites

Enzyme TargetInteracting Amino Acid ResiduesType of InteractionReference
HER2 Kinase Met801, Leu800, Ser728, Thr862, Asp863Hydrogen Bond nih.gov
Leu726, Leu852, Ala751, Val734, Lys753Alkyl/Pi-Alkyl nih.gov
EGFR Kinase Met793, Thr790, Arg841, Asn842, Lys745Hydrogen Bond nih.gov
Gln791, Ala743, Leu788, Asp855Van der Waals nih.gov
Val726, Ala722, Arg841, Leu844Alkyl/Pi-Alkyl nih.gov
Lys745Pi-Cation nih.gov
17beta-HSD5 Tyr216Pi-Pi Stacking researchgate.net
Asn167Hydrogen Bond researchgate.net
COX-2 Tyr355, Arg120Hydrogen Bond researchgate.net
Tyr355Pi-Pi Stacking researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME for theoretical drug design)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug design, allowing for the early assessment of a compound's potential pharmacokinetic profile. Numerous studies have applied computational tools to evaluate the drug-likeness of this compound and its analogs. These theoretical investigations help to prioritize compounds with favorable pharmacokinetic characteristics for further development. unar.ac.id

Analyses based on Lipinski's "rule of five" are commonly performed to assess the oral bioavailability of quinazolinone derivatives. These rules evaluate parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. lew.ro Studies have shown that many synthesized quinazolin-4(3H)-one derivatives comply with these rules, suggesting good potential for oral absorption and cell membrane permeability. lew.ro For instance, calculated data for various derivatives showed molecular weights under 500 Da and appropriate numbers of hydrogen bond donors (1-2) and acceptors (3-6), falling within the acceptable ranges defined by Lipinski. lew.ro

More advanced computational models predict specific ADME properties. In silico studies on 2,3-disubstituted quinazolin-4-one analogs have indicated good oral bioavailability, high gastrointestinal absorption, and effective skin permeability. actascientific.com However, these same studies also flagged potential liabilities, such as hepatotoxicity and mutagenicity for some analogs. actascientific.com Other research, comparing quinazolin-4(3H)-one derivatives to the approved drug lapatinib, found that the novel compounds possessed better predicted ADME values. nih.gov

Pharmacokinetic profiling using software like SwissADME and pkCSM has been employed to screen quinazolinone analogs intended as EGFR inhibitors. unar.ac.idresearchgate.net These predictions provide insights into properties like blood-brain barrier (BBB) penetration and interaction with cytochrome P450 enzymes, which are crucial for metabolism. lew.ro The collective results from these in silico assessments suggest that the quinazolin-4(3H)-one scaffold is a promising framework for designing drug candidates with favorable pharmacokinetic profiles, although careful structural modification is necessary to mitigate potential toxicity risks. unar.ac.idactascientific.com

Table 2: Predicted ADME and Drug-Likeness Properties for Representative Quinazolin-4(3H)-one Derivatives

ParameterPredicted OutcomeSignificanceReference
Lipinski's Rule of Five Generally compliantGood oral bioavailability predicted lew.ro
Molecular Weight< 500 DaFacilitates diffusion and absorption lew.ro
Hydrogen Bond Donors1-2 (< 5)Good membrane permeability lew.ro
Hydrogen Bond Acceptors3-6 (< 10)Good membrane permeability lew.ro
Absorption High Gastrointestinal (GI) AbsorptionFavorable for oral administration actascientific.com
Good Skin PermeabilityPotential for topical delivery actascientific.com
Distribution Good Blood-Brain Barrier (BBB) PenetrationPotential for CNS-related targets lew.ro
Toxicity (Predicted) Potential for HepatotoxicityA risk to be monitored and designed out actascientific.com
Potential for MutagenicityA risk to be monitored and designed out actascientific.com
Overall Profile Better predicted ADME than LapatinibIndicates potential for improved pharmacokinetics nih.gov

Structure Activity Relationship Sar Studies of 2 Quinolin 2 Yl Quinazolin 4 3h One and Its Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of the 2-(quinolin-2-yl)quinazolin-4(3H)-one scaffold is highly sensitive to the nature and position of various substituents. Modifications at the 2- and 3-positions of the quinazolinone core, on the quinoline (B57606) heterocycle, and the quinazolinone's benzene (B151609) ring all play significant roles in modulating activity.

The substituent at the 2-position of the quinazolin-4(3H)-one ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a quinoline ring. SAR studies on a broad range of 2-substituted quinazolinones have revealed that the nature of this group is pivotal for various pharmacological effects, including antimicrobial and anticancer activities. nih.gov

For instance, the presence of an aromatic or heteroaromatic ring, such as the quinoline moiety, is often considered essential. Studies on similar 2-aryl-substituted quinazolinones have demonstrated moderate antiproliferative potency against various cancer cell lines. mdpi.com In the context of dihydrofolate reductase (DHFR) inhibition, a phenyl ring at the 2-position was found to be essential for activity. rsc.org This suggests that the quinoline ring in this compound likely plays a crucial role in binding to biological targets through pi-pi stacking or other hydrophobic interactions.

Replacing the quinoline ring with other heterocyclic systems or substituted aryl groups can significantly alter the compound's efficacy and selectivity. For example, derivatives with methyl, amine, or thiol groups at the 2-position are also known to be essential for antimicrobial activities. nih.gov The introduction of a basic side chain on an aryl ring at this position has been explored to optimize interactions with target enzymes like kinases. mdpi.com

General StructureR Group at Position 2Observed Biological Activity TrendReference
Quinazolinone core structureAromatic/Heteroaromatic Ring (e.g., Quinoline)Often essential for anticancer and enzyme inhibitory activity. nih.govrsc.org
Phenyl RingEssential for DHFR inhibition. rsc.org
Aryl groups with basic side chainsCan enhance antiproliferative activity. mdpi.com
Methyl or Thiol groupsConsidered important for antimicrobial properties. nih.gov

The N-3 position of the quinazolinone ring is another key site for structural modification. In the parent compound, this compound, this position is occupied by a hydrogen atom which can act as a hydrogen bond donor. Substitution at this position can significantly impact the molecule's physicochemical properties and its ability to interact with biological targets.

SAR studies have consistently shown that introducing substituted aromatic rings at the 3-position is crucial for enhancing antimicrobial activity. nih.gov The size and electronic nature of the substituent at N-3 can dictate the potency and mechanism of action. For example, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, an allyl group at the N-3 position resulted in more potent antiproliferative activity compared to smaller ethyl or larger phenyl groups, highlighting the specific spatial and electronic requirements for this position.

The introduction of various heterocyclic rings or alkyl/aryl groups can lead to compounds with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. semanticscholar.org This highlights the versatility of the N-3 position in fine-tuning the pharmacological profile of the quinazolinone scaffold.

General StructureR Group at Position 3Observed Biological Activity TrendReference
Quinazolinone N-3 position-H (unsubstituted)Acts as a hydrogen bond donor.-
Substituted Aromatic RingEssential for antimicrobial activity. nih.gov
Allyl GroupShowed enhanced antiproliferative activity over ethyl or phenyl groups in certain hybrids.

For example, studies on other classes of quinoline-containing compounds have shown that substituents on the quinoline ring system can dramatically affect activity. In a series of oxazino-quinoline derivatives, a substituent at the C8 position of the quinoline ring was found to be detrimental to activity. nih.gov Conversely, linking other active groups to the quinoline ring has been shown to produce potent inhibitors of various enzymes. mdpi.com Therefore, introducing small electron-donating or electron-withdrawing groups at various positions of the quinoline ring of this compound could modulate its target affinity and selectivity. Further investigation is required to systematically map the SAR of this part of the molecule.

Modifications on the fused benzene ring of the quinazolinone core, particularly at the 6 and 8 positions, are known to have a profound impact on biological activity. Research has demonstrated that the introduction of halogen atoms at these positions can significantly enhance the therapeutic potential. nih.gov

Specifically, the incorporation of iodine at the 6- and 8-positions of the quinazolinone ring has been shown to markedly improve antibacterial activity. nih.gov Furthermore, placing a basic side chain at the C8 position has been investigated as a strategy to optimize the structural requirements for antiproliferative and kinase inhibitory activities. mdpi.com These findings indicate that the electronic and steric properties of substituents on this benzene ring are key to modulating the interaction of the entire molecule with its biological targets.

General StructurePositionSubstituentObserved Biological Activity TrendReference
Quinazolinone benzene ring6 and 8Halogen (e.g., Iodine)Significantly improved antibacterial activity. nih.gov
8Basic side chainCan enhance antiproliferative activity. mdpi.com

Stereochemical Considerations in Activity Modulation

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry can become a critical factor if chiral centers are introduced through substitution on either the quinazolinone or quinoline rings. The introduction of a chiral substituent would result in enantiomers or diastereomers, which could exhibit different pharmacological potencies, efficacies, and metabolic profiles.

Although specific studies on the stereochemical aspects of this compound derivatives are not extensively reported, it is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral drug can interact differently with chiral biological targets such as enzymes and receptors. This potential for stereoselective activity underscores the importance of considering stereochemistry in the future design of more complex and potent analogues based on this scaffold.

Development of Pharmacophore Models for Target Recognition

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. For the broader class of quinazolinone derivatives, several pharmacophore models have been developed to understand their interactions with various targets, including enzymes like soluble epoxide hydrolase (sEH), cyclooxygenase (COX-2), acetylcholinesterase (AChE), and epidermal growth factor receptor (EGFR). ijpscr.infobenthamdirect.comnih.govunar.ac.id

These models typically highlight several key features:

Aromatic Rings: The quinazolinone and the substituent at the 2-position (the quinoline ring in this case) often serve as crucial aromatic features that engage in hydrophobic and pi-stacking interactions with the target.

Hydrogen Bond Acceptors/Donors: The carbonyl oxygen and the N-H group on the quinazolinone ring are important hydrogen bond acceptors and donors, respectively. The nitrogen atoms within the quinoline ring can also act as hydrogen bond acceptors.

Hydrophobic Features: Alkyl or aryl substituents can provide additional hydrophobic interactions that contribute to binding affinity.

A validated pharmacophore model for quinazoline-based AChE inhibitors, designated AAAHR_1, includes three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. nih.gov The structure of this compound aligns well with these general features, possessing multiple aromatic rings and hydrogen bond acceptor/donor sites, which may explain its potential for diverse biological activities. Such models are instrumental in the virtual screening of compound libraries and in the rational design of new, more potent inhibitors. nih.govresearchgate.net

Rational Design Strategies Based on SAR Data

The rational design of novel derivatives of this compound is a strategic endeavor that leverages existing Structure-Activity Relationship (SAR) data from analogous quinazolinone-based compounds to optimize their therapeutic potential. In the absence of extensive direct SAR studies on the 2-(quinolin-2-yl) scaffold, a common approach involves extrapolating insights from related 2-substituted quinazolinones to guide the design of more potent and selective agents. These strategies often involve a combination of pharmacophore modeling, molecular docking, and bioisosteric replacement to systematically explore the chemical space around the core molecule.

Pharmacophore modeling, for instance, helps in identifying the key electronic and steric features essential for the biological activity of quinazolinone derivatives. worldscientific.comnih.gov For many quinazolinone-based inhibitors, the essential pharmacophoric elements include a hydrogen bond acceptor (the carbonyl group at position 4), a hydrogen bond donor (the N-H group at position 3), and a hydrophobic region, often provided by the substituent at position 2. researchgate.net In the case of this compound, the quinoline moiety itself offers a large hydrophobic surface that can be further functionalized to enhance target engagement.

Molecular docking studies provide a virtual framework for understanding the binding modes of these compounds within the active site of a biological target. semanticscholar.org By simulating the interactions between the ligand and the receptor, researchers can predict how modifications to the quinoline or quinazolinone rings might affect binding affinity and selectivity. For example, docking studies on related 2-heteroarylquinazolinones have shown that specific substitutions can lead to additional hydrogen bonds or hydrophobic interactions with key amino acid residues, thereby enhancing inhibitory activity. nih.gov

Bioisosteric replacement is another powerful tool in the rational design of this compound derivatives. nih.govpreprints.org This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For instance, a hydroxyl group on the quinoline ring could be replaced with a fluorine atom to block metabolic oxidation at that position, potentially increasing the compound's in vivo half-life.

A systematic exploration of substitutions on both the quinazolinone and quinoline rings is central to a rational design campaign. The following subsections outline potential modification strategies based on established SAR principles for the broader class of 2-substituted quinazolinones.

Table 1: Proposed Modifications on the Quinazolinone Core of this compound

Position of SubstitutionType of SubstituentRationale for Modification
6Small hydrophobic groups (e.g., -CH₃, -Cl)To probe for additional hydrophobic interactions in the active site.
6Electron-withdrawing groups (e.g., -NO₂, -CF₃)To modulate the electronic properties of the quinazolinone ring system.
7Hydrogen bond donors/acceptors (e.g., -OH, -OCH₃)To explore potential new hydrogen bonding interactions with the target.
8Bulky hydrophobic groupsTo investigate steric tolerance at this position and potentially enhance selectivity.

Table 2: Proposed Modifications on the Quinoline Moiety of this compound

Position of SubstitutionType of SubstituentRationale for Modification
4'Small electron-donating groups (e.g., -CH₃, -OCH₃)To alter the electron density of the quinoline ring and its interaction with the target.
4'Halogens (e.g., -F, -Cl, -Br)To introduce specific electronic and steric effects and potentially form halogen bonds.
6'Polar functional groups (e.g., -NH₂, -OH)To improve aqueous solubility and introduce new interaction points.
7'Various substituted phenyl ringsTo extend into and explore larger pockets within the active site for enhanced affinity.

By systematically synthesizing and evaluating derivatives with these proposed modifications, a comprehensive SAR profile for the this compound series can be established. This data-driven approach is crucial for the iterative process of lead optimization, ultimately aiming to develop drug candidates with superior efficacy and safety profiles.

Mechanistic Investigations of Biological Activities and Molecular Interactions

Anticancer Mechanisms of Action

The anticancer activity of quinazolin-4(3H)-one derivatives stems from their ability to interfere with multiple pathways crucial for tumor growth, progression, and survival. These mechanisms include the inhibition of critical enzymes that regulate cell cycle, signal transduction, DNA replication, and structural dynamics.

Protein kinases are a major class of enzymes targeted by quinazolinone derivatives. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of the quinazolin-4(3H)-one core have demonstrated potent inhibitory activity against several key tyrosine kinases involved in oncogenesis. nih.govresearchgate.net

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit significant inhibitory effects against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govkisti.re.kr For instance, compounds 2i and 3i (see compound table) showed strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, which is comparable to the established inhibitor imatinib. nih.gov The same compounds were also potent against HER2 and EGFR. nih.gov

Molecular docking analyses have provided insights into the binding modes of these inhibitors. It was revealed that compounds 2i and 3i can act as ATP-competitive type-I inhibitors against EGFR, while exhibiting different binding modes for CDK2 and HER2, including ATP non-competitive type-II inhibition. nih.govresearchgate.net This dual mechanism of action highlights their potential for broad-spectrum kinase inhibition. Furthermore, novel hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been developed as dual inhibitors of both EGFR and BRAF, another key kinase in the MAPK/ERK signaling pathway. researchgate.netnih.gov Compounds 18 and 19 from this series showed significant inhibition of both EGFR and BRAFV600E. nih.gov

Table 1: Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives Against Protein Kinases nih.gov
CompoundTarget KinaseIC50 (µM)
2hCDK20.211 ± 0.016
2iCDK20.173 ± 0.012
3gCDK20.201 ± 0.024
3hCDK20.198 ± 0.018
3iCDK20.177 ± 0.032
2hHER20.138 ± 0.012
2iHER20.128 ± 0.024
3iHER20.098 ± 0.018
2hEGFR0.102 ± 0.014
2iEGFR0.097 ± 0.019

While DNA gyrase is primarily a target for antibacterial agents, its eukaryotic counterparts, topoisomerases, are validated anticancer targets. Some quinazolinone derivatives have been investigated for their ability to inhibit this class of enzymes. nih.gov Research into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified compounds with potent inhibitory activity against the bacterial DNA gyrase subunit B (GyrB). nih.gov For example, compound f4 and f14 were identified as highly potent GyrB inhibitors with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov This mechanism is more extensively discussed in the context of antimicrobial action but underscores the scaffold's versatility in targeting DNA topology-modifying enzymes.

Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Certain quinoline (B57606) derivatives, which form part of the 2-(quinolin-2-yl)quinazolin-4(3H)-one structure, are known to inhibit bacterial type IV topoisomerase. eco-vector.com In the context of anticancer activity, related compounds such as triazoloquinazolines have been developed as intercalative Topoisomerase II inhibitors. nih.gov These agents can stabilize the Topoisomerase II-DNA covalent complex, leading to double-strand breaks in DNA and subsequent cell death. nih.gov While direct inhibition of Topoisomerase I by this compound itself is less documented, the broader class of quinoline and quinazolinone compounds shows clear potential for targeting these vital enzymes.

The microtubule network, formed by the polymerization of tubulin, is critical for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a successful strategy in cancer chemotherapy. Several families of quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govrsc.orgnih.gov These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. rsc.orgnih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. nih.govrsc.org

For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39 ) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64 ) demonstrated complete and significant inhibition of tubulin polymerization, respectively, with compound 39 exhibiting cytotoxic activity at nanomolar concentrations against several cancer cell lines. nih.govrsc.org

Table 2: Tubulin Polymerization Inhibition by Quinazolinone Derivatives researchgate.net
CompoundTargetIC50 (µM)
Colchicine (Reference)Tubulin Polymerization9.21
Compound 3bTubulin Polymerization13.29
Compound 3dTubulin Polymerization13.58

The chemical versatility of the quinazolinone scaffold allows for its interaction with a wide array of other enzymes implicated in cancer biology.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): As analogs of folic acid, some quinazoline (B50416) derivatives function as antifolates, inhibiting DHFR and TS. elsevierpure.comnih.gov These enzymes are crucial for the synthesis of nucleotides required for DNA replication. Inhibition of DHFR by compounds like 28 , 30 , and 31 (IC50 values of 0.5, 0.4, and 0.4 µM, respectively) blocks the folate cycle, leading to depletion of the nucleotide pool and cell death. drugbank.com Compound 31 was noted for combining potent DHFR inhibition with significant antitumor activity. drugbank.com

Dipeptidyl Peptidase-4 (DPP-4): Though primarily a target for diabetes, DPP-4 is also being investigated for its role in cancer. Quinazolinone derivatives have been explored as DPP-4 inhibitors. nih.govnih.gov A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives showed good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.govnih.gov

Tankyrase: Tankyrases (TNKS) are members of the poly(ADP-ribose)polymerase (PARP) family that play roles in Wnt signaling, a pathway often dysregulated in cancer. nih.gov A series of 2-arylquinazolin-4-ones were identified as highly potent and selective inhibitors of tankyrase-1 and -2. nih.gov The quinazolin-4-one core occupies the nicotinamide-binding site of the enzyme. nih.govbiorxiv.org These compounds were significantly more selective for tankyrases over PARP-1, demonstrating their potential for targeted therapy. nih.gov

RecQ Helicases: RecQ helicases are a family of enzymes essential for maintaining genomic stability through their roles in DNA replication and repair. mdpi.commdpi.com While they are attractive targets for cancer therapy, specific studies detailing the direct inhibition of RecQ helicases by this compound derivatives are not extensively documented in the current literature.

Antimicrobial Mechanisms of Action

Quinazolin-4(3H)-one derivatives have demonstrated notable activity against a range of microbial pathogens. nih.gov Their mechanism of action often involves the inhibition of essential bacterial processes that are distinct from those in mammalian cells, providing a basis for selective toxicity.

The primary and most well-documented antimicrobial mechanism for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.commdpi.comnih.gov These enzymes are vital for bacterial DNA replication, recombination, and repair, as they control DNA supercoiling. mdpi.com By inhibiting these enzymes, quinazolinone derivatives can block DNA synthesis, leading to bacterial cell death. eco-vector.com The quinoline moiety is a known pharmacophore that targets these enzymes. eco-vector.com

Molecular docking studies have supported this mechanism, showing that quinazolinone-based compounds can effectively bind to the active site of DNA gyrase. mdpi.comnih.gov In addition to targeting topoisomerases, some quinazolinones have shown an ability to bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming antibiotic resistance. eco-vector.com

DNA Gyrase Inhibition

A primary mechanism for the antibacterial action of compounds containing a quinoline or quinolone scaffold is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The inhibition of DNA gyrase by quinolone-class antibacterials typically occurs through the stabilization of the gyrase-DNA cleavage complex, which stalls replication forks and can lead to chromosome fragmentation and cell death at higher concentrations. While direct studies on this compound are not extensively detailed in available literature, the presence of the quinoline moiety strongly suggests that its antibacterial effects may be mediated through a similar mechanism of DNA gyrase inhibition. This is a well-established mode of action for this class of heterocyclic compounds.

Interactions with Bacterial and Fungal Cellular Structures/Processes

The antimicrobial efficacy of quinazolinone derivatives is also attributed to their ability to interact with and disrupt microbial cellular structures. One proposed mechanism involves increasing the lipophilicity of the compound, which facilitates its penetration through the lipid-rich cell membranes of bacteria and fungi. nih.gov Chelation with metal ions can enhance this lipophilic character, allowing the molecule to more easily traverse the cell wall and membrane to reach intracellular targets. nih.gov Furthermore, the heterocyclic nature of the quinazolinone scaffold is believed to play a role in interacting with various cellular enzymes necessary for microbial survival. nih.gov Studies on various quinazolinone derivatives have demonstrated potent activity against a range of bacterial and fungal strains, including resistant variants, suggesting that interference with fundamental cellular processes is a key aspect of their antimicrobial action. researchgate.netnih.govresearchgate.net

Anti-Inflammatory Mechanisms

Quinazolin-4(3H)-one derivatives have been widely investigated for their anti-inflammatory potential. researchgate.netresearchgate.netnih.govfabad.org.tr The mechanisms underlying this activity are often multifaceted, involving the inhibition of key enzymes and processes in the inflammatory cascade.

Cyclooxygenase (COX-2) Inhibition

A primary mechanism for the action of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. A substantial body of research has focused on designing and synthesizing quinazolinone derivatives as selective COX-2 inhibitors. researchgate.netresearchgate.nettandfonline.com Docking studies and in vitro assays have shown that various 2,3-disubstituted 4(3H)-quinazolinones can effectively bind to the active site of the COX-2 enzyme. researchgate.net For many of these derivatives, high selectivity for COX-2 over the constitutive COX-1 isoform has been achieved, which is a desirable trait for reducing gastrointestinal side effects. The data below from a study on related 2,3-disubstituted 4(3H)-quinazolinone derivatives illustrates the potent and selective COX-2 inhibitory activity found within this chemical class.

Table 1: COX-1/COX-2 Inhibition Data for Representative Quinazolinone Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
Compound 4>1000.33>303.0
Compound 6>1000.40>250.0
Celecoxib (Reference)>1000.30>333.0

Data sourced from a study on 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives and is illustrative of the potential of the quinazolinone scaffold. researchgate.net The specific compounds are structurally related to, but different from, this compound.

Mechanisms as Fluorescent Probes

Beyond its biological activities, this compound possesses unique photophysical properties that make it a valuable tool in analytical chemistry, particularly as a fluorescent sensor.

Selective Ion Sensing Mechanisms (e.g., Zn²⁺ detection)

This compound has been identified as a highly selective and sensitive "turn-on" fluorescent sensor for zinc ions (Zn²⁺). researchgate.net In its free state, the compound exhibits very weak fluorescence. The sensing mechanism is based on a strong and specific interaction between the compound and Zn²⁺ ions. Upon the addition of Zn²⁺, a 1:1 complex is formed, which significantly enhances the fluorescence intensity. researchgate.net This chelation-enhanced fluorescence (CHEF) effect allows for the quantitative detection of Zn²⁺. The binding has been confirmed through various analytical methods, including UV-Vis and fluorescence titration experiments. researchgate.net The probe demonstrates high selectivity for Zn²⁺ over a wide range of other common metal ions, and the fluorescent response is observable by the naked eye under a UV lamp, making it a practical sensor for environmental and biological applications. researchgate.net

Table 2: Fluorescent Sensing Properties of this compound for Zn²⁺
ParameterValueMethod/Conditions
Binding Stoichiometry (Compound:Zn²⁺)1:1Job's Plot, UV-Vis Titration researchgate.net
Fluorescence Response"Turn-on" (significant increase)Excitation at 375 nm researchgate.net
Emission Peak ShiftIncrease in intensity at 473 nmFluorescence Spectroscopy
SelectivityHigh for Zn²⁺ over other ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺)Competitive Assays researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

An analysis of the molecular structure of this compound reveals that it is not predisposed to undergo a classic Excited-State Intramolecular Proton Transfer (ESIPT) process. The fundamental requirement for ESIPT is the presence of both a proton-donating group, such as a hydroxyl (-OH) or an amino (-NH2) group, and a proton-accepting atom (typically nitrogen or oxygen) located in close spatial proximity within the same molecule. This specific arrangement allows for the transfer of a proton upon photoexcitation.

In the case of this compound, the stable tautomeric form is the keto form, which lacks an acidic proton in a suitable position for intramolecular transfer to an acceptor site on the quinoline or quinazolinone rings. While other quinazolinone derivatives, notably 2-(2-hydroxyphenyl)quinazolines, are well-documented ESIPT-exhibiting molecules, the absence of the requisite hydroxyl group ortho to the linkage between the two heterocyclic systems in this compound precludes this specific photochemical pathway.

Current research on the photophysical properties of this compound has primarily focused on its application as a "turn-on" fluorescent sensor for zinc cations (Zn²⁺), without any reports suggesting the occurrence of ESIPT.

Corrosion Inhibition Mechanisms (e.g., Adsorption Behavior and Protective Film Formation)

Recent studies have demonstrated that this compound serves as an effective corrosion inhibitor for Q235 steel in acidic environments, specifically in 1 mol/L hydrochloric acid solution. researchgate.net The mechanism of its protective action is multifaceted, involving adsorption onto the steel surface and the subsequent formation of a protective film that isolates the metal from the corrosive medium. researchgate.netcapes.gov.br

Adsorption Behavior:

The adsorption of this compound molecules onto the surface of Q235 steel is a key step in its corrosion inhibition mechanism. This adsorption process has been found to obey the Langmuir adsorption isotherm. researchgate.netcapes.gov.br The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and that there are no interactions between the adsorbed molecules.

The interaction between the inhibitor and the steel surface is a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netcapes.gov.br

Physisorption is attributed to the electrostatic interactions between the protonated form of the inhibitor in the acidic solution and the negatively charged steel surface (due to the specific adsorption of chloride ions).

Chemisorption involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. This is facilitated by the presence of multiple active centers in the this compound molecule, including the π-electrons of the aromatic quinoline and quinazolinone rings, as well as the lone pairs of electrons on the nitrogen and oxygen atoms. researchgate.netresearch-nexus.netiapchem.org

Electrochemical studies, such as potentiodynamic polarization, have classified this compound as a mixed-type inhibitor . researchgate.netcapes.gov.br This indicates that it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netacademicjournals.org

Protective Film Formation:

The adsorption of this compound molecules on the Q235 steel surface leads to the formation of a dense and uniform protective film. researchgate.net This film acts as a physical barrier, effectively blocking the active corrosion sites on the metal and hindering the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the steel surface. researchgate.netabechem.com

Surface analysis techniques have provided direct evidence for the formation of this protective layer. researchgate.net The presence of this film significantly reduces the corrosion rate of the steel. researchgate.net The stability and effectiveness of this film are influenced by the concentration of the inhibitor, with higher concentrations generally leading to greater surface coverage and enhanced corrosion protection. researchgate.netiapchem.org

Below is a table summarizing the key aspects of the corrosion inhibition mechanism of this compound.

Mechanism Aspect Description Supporting Evidence
Inhibitor Type Mixed-typePotentiodynamic polarization studies researchgate.netcapes.gov.br
Adsorption Isotherm LangmuirAdsorption studies researchgate.netcapes.gov.br
Mode of Adsorption Physisorption and ChemisorptionThermodynamic calculations and spectroscopic analysis researchgate.netcapes.gov.br
Protective Action Formation of a protective film on the steel surfaceSurface analysis (e.g., SEM, XPS, FTIR) researchgate.net

Advanced Research Applications and Future Perspectives

Development as Fluorescent Probes and Luminescent Materials

The quinazolinone core, known for its excellent biocompatibility and low toxicity, combined with the quinoline (B57606) moiety, gives rise to promising luminescent properties. rsc.orgresearchgate.net Researchers have capitalized on these characteristics to develop novel fluorescent probes and materials.

Environment-Sensitive Probes

Derivatives of the quinazolinone scaffold have demonstrated potential as environment-sensitive probes. These molecules can exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to alterations in their local environment, including solvent polarity and viscosity. nih.govrsc.org For instance, certain quinazolinone-based probes show significant fluorescence enhancement in more viscous solutions due to the restriction of intramolecular rotation. rsc.org This property is particularly valuable for studying cellular microenvironments.

Specifically, 2-(Quinolin-2-yl)quinazolin-4(3H)-one itself has been identified as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺). researchgate.netresearchgate.net In the presence of Zn²⁺, the fluorescence intensity of the compound shows a marked increase, with a linear relationship to the ion concentration, indicating its potential for quantitative detection. researchgate.net This selective response is observable by the naked eye under UV light. researchgate.net The development of such chemosensors is crucial for understanding the roles of metal ions in biological systems.

Table 1: Photophysical Properties of Selected Quinazolinone Derivatives as Fluorescent Probes

CompoundTarget AnalyteFluorescence ResponseKey Features
This compoundZn²⁺"Turn-on" fluorescenceSelective for Zn²⁺ over other cations like Cd²⁺. researchgate.netresearchgate.net
2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ)Carbon Monoxide (CO)"Turn-on" fluorescenceConverts to a highly fluorescent amino derivative upon reaction with CO. nih.gov
Quinazolinone-based dyesCellular EnvironmentSolvatochromic shiftsEmission maxima vary with solvent polarity. nih.gov
Conjugated quinazolinone probesViscosityFluorescence enhancementIncreased fluorescence intensity in viscous media. rsc.org

Two-Photon Fluorescence Bioimaging Applications

Two-photon fluorescence microscopy is a powerful technique for deep-tissue imaging with reduced phototoxicity. The development of probes with high two-photon absorption cross-sections is a key area of research. Quinazolinone-based molecules are being explored for such applications due to their inherent fluorescence and biocompatibility. rsc.orgresearchgate.net

For example, a novel scaffold based on a coumarin (B35378) and quinazolinone conjugate has exhibited excellent two-photon fluorescence properties. researchgate.net This hybrid molecule demonstrated a high two-photon action cross-section, making it suitable for bioimaging. researchgate.net Furthermore, by modifying this scaffold, researchers have created "off-on" probes for detecting specific enzymes like nitroreductase in mitochondria under both normal and hypoxic conditions. researchgate.net While research on the specific two-photon properties of this compound is emerging, the broader success of the quinazolinone scaffold in this area suggests its potential. The development of such probes holds promise for advanced in vitro and in vivo imaging of biological processes. nih.gov

Integration into Drug Discovery and Development Pipelines

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com This has led to the integration of quinazolinone-containing compounds, including those with a quinoline substituent, into various drug discovery and development pipelines. These compounds have been investigated for a plethora of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.netmdpi.com

The diverse biological activities stem from the ability of the quinazolinone core to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. researchgate.net For instance, different substituents on the quinazolinone ring can significantly alter the compound's activity. researchgate.net The presence of the quinoline moiety in this compound can further enhance or modulate its biological effects, as quinoline derivatives themselves are known to possess a broad spectrum of bioactivity. mdpi.com

Several quinazolinone-based drugs are already on the market, such as the anticancer agents gefitinib (B1684475) and erlotinib, which underscores the clinical relevance of this scaffold. researchgate.net The continued exploration of new derivatives like this compound is a promising avenue for the discovery of novel therapeutic agents.

Exploration of Novel Hybrid Molecular Scaffolds

A growing trend in drug discovery is the development of hybrid molecules that combine two or more pharmacophores to create compounds with enhanced or dual activity. The this compound structure is itself a hybrid of the quinoline and quinazolinone scaffolds. Further research is focused on creating more complex hybrids to target multiple biological pathways.

For example, researchers have designed and synthesized novel hybrid compounds that merge the quinazolin-4-one and 3-cyanopyridin-2-one structures, aiming to create dual inhibitors of EGFR and BRAFV600E for cancer therapy. nih.gov This approach has shown promise, with some of the hybrid compounds exhibiting significant antiproliferative activity against various cancer cell lines. nih.gov The conjugation of these different motifs into a single molecule can lead to synergistic effects and improved therapeutic profiles. nih.gov The exploration of such novel hybrid molecular scaffolds based on this compound could lead to the development of next-generation multifunctional drugs.

Sustainable Synthesis and Green Chemistry Applications in Industrial Scale-Up

As the demand for novel chemical compounds grows, so does the need for sustainable and environmentally friendly synthetic methods. In the context of quinazolinone synthesis, significant efforts have been made to develop "green" chemical processes that are suitable for industrial scale-up.

Recent research has focused on protocols that minimize or eliminate the use of hazardous reagents and solvents. For instance, an efficient and sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using H₂O₂ as a green oxidant. acs.orgresearchgate.net Other approaches have focused on catalyst- and solvent-free conditions for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which offers high yields and a reduced environmental footprint. rsc.org These multicomponent reactions are particularly attractive for industrial applications due to their efficiency and atom economy. rsc.org The application of these green chemistry principles to the synthesis of this compound and its derivatives is crucial for its future large-scale production and commercialization.

Table 2: Comparison of Synthetic Methodologies for Quinazolin-4(3H)-ones

MethodKey FeaturesAdvantages for Industrial Scale-Up
H₂O₂-Mediated SynthesisUses a green oxidant (H₂O₂). acs.orgresearchgate.netEnvironmentally benign, reduces hazardous waste. acs.orgresearchgate.net
Catalyst- and Solvent-Free SynthesisOne-pot, multicomponent reaction. rsc.orgHigh efficiency, excellent yields, reduced processing steps. rsc.org
Oxidative Olefin Bond CleavageMetal-catalyst free conditions. mdpi.comAvoids heavy metal contamination, potentially lower cost. mdpi.com

Multifunctional Compound Design and Development

The inherent properties of the this compound scaffold make it an excellent platform for the design and development of multifunctional compounds. These are single molecules designed to interact with multiple biological targets or to combine therapeutic and diagnostic functions (theranostics).

The development of hybrid molecules, as discussed in section 7.3, is a prime example of multifunctional compound design. By combining the quinazolinone core with other active moieties, researchers can create compounds with dual inhibitory actions, for example, against different kinases involved in cancer progression. nih.govnih.gov

Furthermore, the fluorescent properties of the this compound scaffold open up possibilities for creating theranostic agents. These compounds could simultaneously act as a therapeutic agent and a fluorescent probe for bioimaging, allowing for the visualization of the drug's distribution and its effect on target cells. The design of such multifunctional compounds represents a significant step towards personalized medicine.

Q & A

Q. What are the standard synthetic routes for 2-(quinolin-2-yl)quinazolin-4(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization of anthranilamide (2-aminobenzamide) derivatives. For example, anthranilamide (86) reacts with 2-quinolinecarbonyl chloride (87) in the presence of triethylamine to form 2-(2-aminocarbonylquinolinyl)benzamide (88), which undergoes cyclization under basic conditions to yield the target compound . Characterization involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (e.g., disorder in solvent/counterion resolution at R = 0.062) .

Q. How does microwave irradiation improve the synthesis of quinazolin-4(3H)-one derivatives?

Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and increases yields by enhancing reaction kinetics. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave irradiation achieved 85% yield in 15 minutes vs. 65% yield in 6 hours via conventional heating. This method minimizes side reactions and improves energy efficiency .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm).
  • Single-crystal X-ray diffraction : Resolves molecular conformation (mean C–C bond length = 0.004 Å) and hydrogen-bonding networks .
  • FT-IR : Confirms C=O stretching (~1660 cm⁻¹) and NH groups (~3350 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the quinoline and quinazolinone moieties influence biological activity?

Substituents like 4-bromophenyl or 5-chloro-2-hydroxyphenyl enhance cytotoxicity and antibacterial activity. For instance, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one showed potent inhibition of Gram-positive bacteria (Staphylococcus aureus: MIC = 4 µg/mL). Electron-withdrawing groups improve DNA intercalation and enzyme binding .

Q. What mechanistic insights explain the anti-inflammatory activity of quinazolin-4(3H)-one derivatives?

Derivatives inhibit NF-κB and AP-1 transcriptional activation by blocking IκB kinase (IKK) phosphorylation. For example, 2-(5-morpholin-4-yl-thiophene-2-yl)-3-aryl-quinazolin-4(3H)-one reduced TNF-α production by 70% at 10 µM in RAW264.7 macrophages. Molecular docking studies suggest interactions with the p65 subunit of NF-κB .

Q. Can solvent-free mechanochemical methods replace traditional synthesis for quinazolin-4(3H)-ones?

Yes. Ball milling with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables intramolecular C–N coupling, yielding 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones in >85% yield. This method eliminates toxic solvents and reduces reaction time (1–2 hours vs. 12–24 hours) .

Q. What electrochemical methods validate this compound as a corrosion inhibitor?

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) show 95% inhibition efficiency for Q235 steel in 1 M HCl. The compound adsorbs via Langmuir isotherm (ΔGads = −34.2 kJ/mol), forming a protective layer that blocks chloride ion penetration .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM).
  • Cell line specificity : Compare activity in p53 mutant vs. wild-type cancer cells (e.g., mutant p53 rescue by quinazolinones in HCT116 cells) .
  • Structural analogs : Test derivatives with modified substituents to isolate key functional groups .

Q. What computational tools predict the pharmacokinetic properties of quinazolin-4(3H)-one derivatives?

Use SwissADME for bioavailability radar (TPSA < 140 Ų, logP < 5) and AutoDock Vina for binding affinity (∆G < −8 kcal/mol). For example, 2-styrylquinazolin-4(3H)-one derivatives showed CYP3A4 inhibition (IC₅₀ = 2.1 µM) in silico, correlating with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.